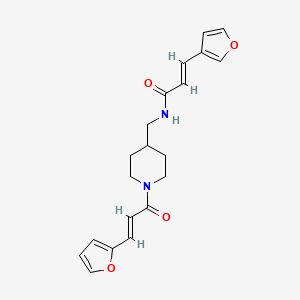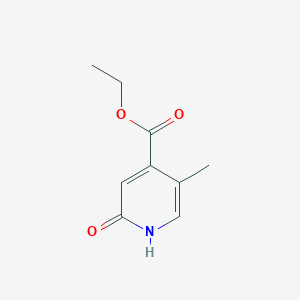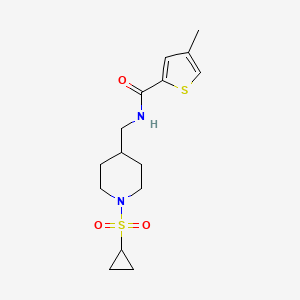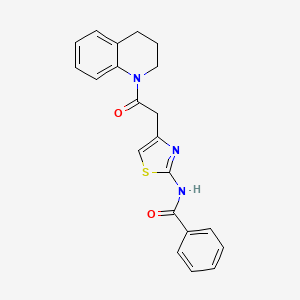![molecular formula C24H19N3O5 B2819896 1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251605-88-5](/img/structure/B2819896.png)
1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dihydro-1,4-benzodioxin ring, and a 1,8-naphthyridine ring . It is an off-white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 60–62 °C . Further physical and chemical properties can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Antiviral Activity
One notable application of compounds similar to 1-benzyl-N3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide is in the development of antiviral drugs. Specifically, derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have shown potent antiviral activity, particularly as HIV-integrase inhibitors. These compounds have demonstrated low nanomolar IC50 values in HIV-integrase strand transfer assays and significant antiviral activity in cellular assays, indicating their potential as therapeutic agents against HIV (Boros et al., 2009).
Kinase Inhibition for Cancer Therapeutics
The 1,6-naphthyridine motif, a core structure related to the compound , has been explored for its potential in creating kinase inhibitors for cancer treatment. One study focused on c-Met kinase inhibitors, demonstrating that specific substitutions on the 1,6-naphthyridine scaffold led to compounds with significant inhibitory activity against c-Met kinase and efficacy in inhibiting cancer cell proliferation (Wang et al., 2013).
Antibacterial Agents
Compounds based on the 1,8-naphthyridine structure, including those with modifications similar to the compound of interest, have been investigated for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and found to exhibit more potent antibacterial activity than existing drugs like enoxacin, offering a new avenue for antibiotic development (Egawa et al., 1984).
Chemiluminescence Derivatization Reagents
In analytical chemistry, derivatives of 1,8-naphthyridine, including those with structural similarities to the target compound, have been utilized as chemiluminescence derivatization reagents. These reagents facilitate the detection of carboxylic acids and amines in high-performance liquid chromatography (HPLC), enhancing the sensitivity and selectivity of analytical methods (Morita & Konishi, 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(14-15-5-2-1-3-6-15)24(30)20(21)23(29)26-16-8-9-18-19(13-16)32-12-11-31-18/h1-10,13,28H,11-12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAZAXBQAMNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)
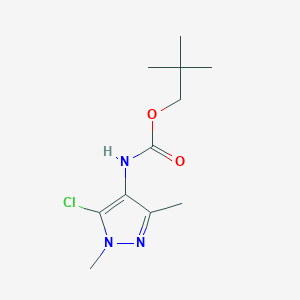
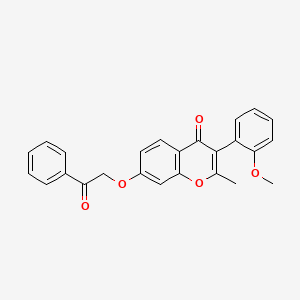
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)

![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
